1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15196403
InChI: InChI=1S/C26H30N2O3/c1-26(2,3)18-13-11-17(12-14-18)22-21-23(29)19-9-6-7-10-20(19)31-24(21)25(30)28(22)16-8-15-27(4)5/h6-7,9-14,22H,8,15-16H2,1-5H3
SMILES:
Molecular Formula: C26H30N2O3
Molecular Weight: 418.5 g/mol

1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15196403

Molecular Formula: C26H30N2O3

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H30N2O3
Molecular Weight 418.5 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H30N2O3/c1-26(2,3)18-13-11-17(12-14-18)22-21-23(29)19-9-6-7-10-20(19)31-24(21)25(30)28(22)16-8-15-27(4)5/h6-7,9-14,22H,8,15-16H2,1-5H3
Standard InChI Key RHDVSOHUEGTUTM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O

Introduction

1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole structure. It includes a tert-butyl group and a dimethylamino propyl substituent, which contribute to its potential biological activity and chemical reactivity. The compound's molecular formula is C26H30N2O3, with a molecular weight of approximately 418.5 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps, which require careful optimization to ensure high yields and purity of the final product. While specific synthesis protocols for this exact compound are not widely documented, similar chromeno-pyrrole derivatives are often synthesized through multicomponent reactions involving aryl aldehydes, primary amines, and other substrates under mild conditions .

Biological Activities

Research indicates that 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The interaction of this compound with specific biological targets, such as enzymes or receptors, could lead to therapeutic effects by modulating signaling pathways or inhibiting specific cellular processes crucial for disease progression.

Applications and Future Research

The versatility of this compound makes it valuable in both research and industrial applications. Interaction studies focus on understanding how it interacts with biological targets, which are critical for advancing our understanding of its potential uses in medicine. Further studies are necessary to elucidate the precise biological mechanisms and therapeutic potential of this compound.

Application AreaPotential Use
Antimicrobial AgentsInhibiting microbial growth
Anticancer AgentsTargeting specific cancer pathways
Research ToolsStudying biological interactions and pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator